Cas no 883106-26-1 (3,5-Diethynylbenzoic acid)

3,5-Diethynylbenzoic acid structure
3,5-Diethynylbenzoic acid structure
Product Name:3,5-Diethynylbenzoic acid
CAS-Nr.:883106-26-1
MF:C11H6O2
MW:170.16414308548
MDL:MFCD06658429
CID:710365
PubChem ID:12034115
Update Time:2025-10-16

3,5-Diethynylbenzoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzoic acid,3,5-diethynyl-
    • 3,5-diethynylbenzoic acid
    • Benzoic acid,3,5-diethynyl
    • 3,5-DIETHYNYL-BENZOIC ACID
    • 3,5-Diethynylbenzoicacid
    • Benzoic acid, 3,5-diethynyl-
    • FCH832830
    • AK154156
    • AX8025461
    • AB1007978
    • X6237
    • 3,5-Diethynylbenzoic acid (ACI)
    • DS-7858
    • CS-0158571
    • C11H6O2
    • DTXSID10476232
    • MFCD06658429
    • SCHEMBL689840
    • AKOS006227700
    • C76912
    • 883106-26-1
    • 3,5-Diethynylbenzoic acid
    • MDL: MFCD06658429
    • Inchi: 1S/C11H6O2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h1-2,5-7H,(H,12,13)
    • InChI-Schlüssel: KUZBIUTZPWIHSI-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=C(C#C)C=C(C#C)C=1)O

Berechnete Eigenschaften

  • Genaue Masse: 170.03700
  • Monoisotopenmasse: 170.036779430g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 275
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 1.9
  • Topologische Polaroberfläche: 37.3

Experimentelle Eigenschaften

  • PSA: 37.30000
  • LogP: 1.34740

3,5-Diethynylbenzoic acid Sicherheitsinformationen

3,5-Diethynylbenzoic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A019096903-250mg
3,5-Diethynylbenzoic acid
883106-26-1 95%
250mg
$190.08 2023-08-31
Alichem
A019096903-1g
3,5-Diethynylbenzoic acid
883106-26-1 95%
1g
$480.00 2023-08-31
Alichem
A019096903-5g
3,5-Diethynylbenzoic acid
883106-26-1 95%
5g
$1663.20 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ZQ569-100mg
3,5-Diethynylbenzoic acid
883106-26-1 95+%
100mg
¥1032.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ZQ569-250mg
3,5-Diethynylbenzoic acid
883106-26-1 95+%
250mg
¥1656.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ZQ569-1g
3,5-Diethynylbenzoic acid
883106-26-1 95+%
1g
¥4152.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ZQ569-5g
3,5-Diethynylbenzoic acid
883106-26-1 95+%
5g
¥14852.0 2022-07-29
TRC
D679960-10mg
3,5-Diethynylbenzoic Acid
883106-26-1
10mg
$ 50.00 2022-06-05
TRC
D679960-50mg
3,5-Diethynylbenzoic Acid
883106-26-1
50mg
$ 160.00 2022-06-05
TRC
D679960-100mg
3,5-Diethynylbenzoic Acid
883106-26-1
100mg
$ 250.00 2022-06-05

3,5-Diethynylbenzoic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → 40 °C; 40 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, rt
Referenz
Effect of a side chain rotaxane structure on the helix-folding of poly(m-phenylene diethynylene)
Suzuki, Sakiko; et al, Polymer Journal (Tokyo, 2014, 46(6), 355-365

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, 40 °C
Referenz
Helix Induction and Inversion of Polymeric Foldamer Regulated by the Single Enantiomers
Cao, Shuang; et al, Macromolecular Rapid Communications, 2022, 43(17),

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  18 h, 70 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, 40 °C
Referenz
Helix Induction and Inversion of Polymeric Foldamer Regulated by the Single Enantiomers
Cao, Shuang; et al, Macromolecular Rapid Communications, 2022, 43(17),

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dichloromethane ,  Toluene ;  overnight, reflux
2.1 Reagents: Potassium fluoride Solvents: Methanol ;  3 h, rt
Referenz
Peptide tertiary structure nucleation by side-chain crosslinking with metal complexation and double "click" cycloaddition
Torres, Oscar; et al, ChemBioChem, 2008, 9(11), 1701-1705

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  reflux; 2 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  rt → 70 °C
2.2 24 h, 70 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  1 h, rt
Referenz
In situ visualizable self-assembly, aggregation-induced emission and circularly polarized luminescence of tetraphenylethene and alanine-based chiral polytriazole
Liu, Qiuming; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(17), 4807-4816

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  21 h, rt; 1 h, 0 °C
2.1 Solvents: Acetonitrile ,  Water ;  37 °C
Referenz
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, rt
Referenz
Influence of the Substitution and Conformation of C-H-Bond-Based Bis-Triazole Acceptors in Anion-Binding Catalysis
Asmus, Soeren; et al, Chemistry - An Asian Journal, 2014, 9(8), 2178-2186

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Solvents: Methanol ;  3 h, rt
Referenz
Peptide tertiary structure nucleation by side-chain crosslinking with metal complexation and double "click" cycloaddition
Torres, Oscar; et al, ChemBioChem, 2008, 9(11), 1701-1705

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  overnight, 80 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 h, 40 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Synthesis of Platinum-Containing Conjugated Polymers Bearing Optically Active Amide Groups: A Mechanistic Study of Chiral Aggregation
Sotani, Taichi; et al, Macromolecules (Washington, 2020, 53(24), 11077-11088

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  20 h, 65 °C
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2 d, 50 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, rt
Referenz
Influence of the Substitution and Conformation of C-H-Bond-Based Bis-Triazole Acceptors in Anion-Binding Catalysis
Asmus, Soeren; et al, Chemistry - An Asian Journal, 2014, 9(8), 2178-2186

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  50 °C
1.2 Reagents: Sodium nitrite ;  12 h, 80 °C; 80 °C → 0 °C
1.3 Reagents: Water
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2 d, 50 °C
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, rt
Referenz
Influence of the Substitution and Conformation of C-H-Bond-Based Bis-Triazole Acceptors in Anion-Binding Catalysis
Asmus, Soeren; et al, Chemistry - An Asian Journal, 2014, 9(8), 2178-2186

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  rt; 24 h, reflux
2.1 Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  rt → 70 °C; overnight, 70 °C
3.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → 40 °C; 40 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, rt
Referenz
Effect of a side chain rotaxane structure on the helix-folding of poly(m-phenylene diethynylene)
Suzuki, Sakiko; et al, Polymer Journal (Tokyo, 2014, 46(6), 355-365

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 1 h, 125 °C
2.1 Reagents: Sulfuric acid Solvents: Ethanol ;  50 °C
2.2 Reagents: Sodium nitrite ;  12 h, 80 °C; 80 °C → 0 °C
2.3 Reagents: Water
3.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2 d, 50 °C
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, rt
Referenz
Influence of the Substitution and Conformation of C-H-Bond-Based Bis-Triazole Acceptors in Anion-Binding Catalysis
Asmus, Soeren; et al, Chemistry - An Asian Journal, 2014, 9(8), 2178-2186

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ,  Water ;  37 °C
Referenz
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  21 h, rt; 1 h, 0 °C
3.1 Solvents: Acetonitrile ,  Water ;  37 °C
Referenz
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  20 h, 65 °C
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  21 h, rt; 1 h, 0 °C
4.1 Solvents: Acetonitrile ,  Water ;  37 °C
Referenz
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

3,5-Diethynylbenzoic acid Raw materials

3,5-Diethynylbenzoic acid Preparation Products

3,5-Diethynylbenzoic acid Lieferanten

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(CAS:883106-26-1)3,5-Diethynylbenzoic acid
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(CAS:883106-26-1)3,5-Diethynylbenzoic acid
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Menge:250mg/1g
Preis ($):161.0/426.0
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